molecular formula C18H16ClN5O3 B4107107 4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one

4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one

Cat. No.: B4107107
M. Wt: 385.8 g/mol
InChI Key: YBUOYTSUPXRSAP-UHFFFAOYSA-N
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Description

4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one is a complex organic compound with a pyridazinone core structure

Preparation Methods

The synthesis of 4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The conversion of a nitro group to an amino group.

    Coupling: The formation of a bond between the amino group and the pyridazinone core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.

    Reduction: Reduction of nitro groups to amino groups using reducing agents.

    Substitution: Replacement of chlorine atoms with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and sodium hydroxide for substitution. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one include other pyridazinone derivatives and nitrophenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and resulting properties. For example:

    4-chloro-2-nitrophenol: Similar in having a nitrophenyl group but lacks the pyridazinone core.

    2-amino-4-chlorophenyl phenyl ether: Shares the chloro and amino groups but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-[2-(4-nitroanilino)ethylamino]-2-phenylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3/c19-17-16(12-22-23(18(17)25)14-4-2-1-3-5-14)21-11-10-20-13-6-8-15(9-7-13)24(26)27/h1-9,12,20-21H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUOYTSUPXRSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCNC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenylpyridazin-3(2H)-one

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